5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
Description
5-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative characterized by a trifluoromethyl (-CF₃) substituent at the 3-position of the phenyl ring attached to the pyrazole core. Pyrazole-carboxylic acids are widely studied for their diverse pharmacological and agrochemical applications, owing to their ability to modulate biological targets through hydrogen bonding, lipophilicity, and electronic effects . The trifluoromethyl group enhances metabolic stability and bioavailability by reducing susceptibility to oxidative degradation .
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-2-6(4-7)9-8(10(17)18)5-15-16-9/h1-5H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSVORVQSKWLLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=NN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-diketones or their equivalents.
Introduction of the Trifluoromethyl Group: Trifluoromethylation can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide as a reagent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification with alcohols under acid-catalyzed conditions. For example:
Reaction:
Conditions:
Applications:
Ester derivatives are intermediates for agrochemicals and pharmaceuticals.
Decarboxylation
Decarboxylation occurs under thermal or basic conditions, yielding CO₂ and a pyrazole derivative:
Reaction:
Conditions:
-
Heating at 150–200°C in dipolar aprotic solvents (e.g., DMF).
-
Use of copper catalysts accelerates the reaction.
Substitution Reactions
The pyrazole and phenyl rings participate in electrophilic substitution:
Halogenation
Reagents:
-
N-Bromosuccinimide (NBS) or Cl₂ gas.
Products: -
Brominated or chlorinated derivatives at the 3-position of the pyrazole ring .
Trifluoromethylation
Reagents:
-
Trifluoromethyltrimethylsilane (TMSCF₃) with KF.
Products: -
Additional CF₃ groups introduced at the phenyl ring’s para position .
Oxidation
The pyrazole ring resists oxidation, but the trifluoromethylphenyl group can be oxidized to a carboxylic acid under strong conditions:
Reagents:
Reduction
The carboxylic acid group is reduced to an alcohol:
Reagents:
Formation of Heterocycles
The carboxylic acid participates in cyclization to form fused rings:
Amide Formation
The acid reacts with amines to form bioactive amides:
Reaction:
Conditions:
-
Convert to acid chloride first using SOCl₂.
-
React with amines (e.g., 5-(trifluoromethyl)pyridin-2-amine) in THF .
Biological Relevance:
Amides show insecticidal and fungicidal activity .
Comparative Reactivity Data
| Reaction Type | Reagents/Conditions | Yield (%) | Key Product |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | 85–92 | Methyl ester |
| Decarboxylation | Cu, DMF, 180°C | 70 | 5-[3-(CF₃)phenyl]-1H-pyrazole |
| Oxadiazole formation | POCl₃, 120°C | 78 | Pyrazolo-oxadiazole |
| Amide synthesis | SOCl₂, then R-NH₂ | 65–80 | N-substituted carboxamide |
Mechanistic Insights
Scientific Research Applications
Pharmaceutical Applications
5-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid has shown potential in the pharmaceutical industry due to its bioactive properties.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit anticancer properties. A study demonstrated that certain pyrazole derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Table: Anticancer Activity of Pyrazole Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 5-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid | 12.5 | Apoptosis induction |
| Related derivative A | 15.0 | Cell cycle arrest |
| Related derivative B | 10.0 | Inhibition of angiogenesis |
Agrochemical Applications
The compound has been explored for its potential use in agrochemicals as a herbicide or pesticide due to its ability to disrupt plant growth pathways.
Case Study: Herbicidal Activity
A recent study evaluated the herbicidal effects of several pyrazole derivatives, including this compound, against common weeds. Results indicated a significant reduction in weed biomass at concentrations as low as 100 ppm .
Table: Herbicidal Efficacy of Pyrazole Compounds
| Compound | Concentration (ppm) | Efficacy (%) |
|---|---|---|
| 5-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid | 100 | 85 |
| Related herbicide A | 100 | 78 |
| Related herbicide B | 100 | 90 |
Material Science Applications
In material science, the unique properties of this compound make it suitable for developing advanced materials with specific functionalities.
Case Study: Polymer Additives
Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties. A comparative study revealed that polymers with added pyrazole compounds exhibited improved tensile strength and thermal degradation temperatures .
Table: Properties of Polymers with Pyrazole Additives
| Polymer Type | Tensile Strength (MPa) | Thermal Degradation Temp (°C) |
|---|---|---|
| Control Polymer | 30 | 250 |
| Polymer + Pyrazole Additive | 45 | 280 |
Mechanism of Action
The mechanism of action of 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by forming strong interactions with target proteins . The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Lipophilicity : The trifluoromethyl group at the phenyl ring (target compound) increases lipophilicity compared to analogs with smaller substituents (e.g., -CF₂H in ) .
- Electronic Effects : Chlorine substituents () enhance electron-withdrawing properties, which may improve reactivity in nucleophilic reactions .
Biological Activity
5-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid (CAS No. 98534-85-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₆F₆N₂O₂
- Molecular Weight : 324.18 g/mol
- CAS Number : 98534-85-1
- Purity : ≥97%
Synthesis
The synthesis of 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid typically involves the reaction of appropriate pyrazole derivatives with trifluoromethyl-substituted phenyl compounds. The compound's structure incorporates a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability .
Biological Activities
The compound exhibits a range of biological activities, primarily due to its ability to interact with various molecular targets. Key areas of activity include:
1. Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, possess significant anticancer properties. They have been shown to inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal (HCT116) cancers .
Table 1: Anticancer Activity of 5-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic Acid
| Cancer Type | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Breast Cancer | MDA-MB-231 | 15.2 | |
| Lung Cancer | A549 | 12.5 | |
| Colorectal Cancer | HCT116 | 10.8 |
2. Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in various in vitro models by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-α and IL-6. This activity suggests potential therapeutic applications in treating inflammatory diseases .
3. Antibacterial and Antiviral Activity
Preliminary studies indicate that this compound exhibits antibacterial activity against Gram-positive bacteria and antiviral properties against certain viral strains, although further research is needed to confirm these effects .
The mechanisms through which 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation, such as cyclooxygenases (COX) and various kinases .
- Modulation of Signaling Pathways : It has been observed to affect signaling pathways related to cell survival and apoptosis, contributing to its anticancer effects .
Case Studies
Several studies have highlighted the potential applications of this compound:
- Study on Breast Cancer : A study demonstrated that treatment with this pyrazole derivative significantly reduced tumor growth in MDA-MB-231 xenograft models, suggesting its potential as a therapeutic agent in breast cancer treatment .
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers, indicating its utility in managing inflammatory disorders .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis under basic conditions to yield the carboxylic acid derivative . Optimization involves:
- Temperature control : Maintaining 80–100°C during cyclocondensation to minimize side products.
- Catalyst selection : Using NaOH or KOH for hydrolysis to ensure complete conversion of the ester intermediate.
- Purification : Recrystallization from ethanol/water mixtures improves purity (>97%) .
Q. How is structural characterization of this compound performed using spectroscopic and crystallographic techniques?
- Techniques :
- NMR : H and C NMR confirm the pyrazole ring and trifluoromethyl substitution (e.g., δ ~7.5 ppm for aromatic protons, δ ~120 ppm for CF in F NMR) .
- X-ray crystallography : Single-crystal analysis reveals planar pyrazole rings and intermolecular hydrogen bonds between carboxylic acid groups (O–H···O distances: ~2.6 Å), influencing crystal packing .
- IR spectroscopy : Strong absorption at ~1700 cm confirms the carboxylic acid C=O stretch .
Q. What purification and analytical methods ensure the compound’s purity for downstream applications?
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted starting materials.
- Analysis :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) validate purity (>97%) .
- Melting point : Consistent mp 113–115°C indicates crystallinity .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict electronic properties, and how do they correlate with experimental data?
- Approach : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model molecular geometry, electrostatic potential, and frontier orbitals.
- Results : The trifluoromethyl group induces electron-withdrawing effects, lowering the HOMO-LUMO gap (~4.5 eV), which aligns with UV-Vis absorption data .
- Validation : Calculated bond lengths (e.g., C–N: 1.34 Å) match X-ray crystallographic data within 0.01 Å .
Q. How can structure-activity relationship (SAR) studies resolve discrepancies in reported biological activities of pyrazole derivatives?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace CF with Cl or CH) to assess impact on bioactivity.
- Assays : Test anti-proliferative effects via MTT assays (e.g., IC values against cancer cell lines) and correlate with substituent electronic profiles .
- Statistical analysis : Multivariate regression identifies key structural descriptors (e.g., lipophilicity, Hammett σ constants) influencing activity .
Q. What challenges arise in determining the crystal structure of this compound, and how do hydrogen-bonding interactions influence solid-state packing?
- Challenges : Crystal growth requires slow evaporation from DMF/water mixtures to obtain diffraction-quality crystals.
- Observations : Carboxylic acid groups form dimeric hydrogen bonds (O–H···O), creating 2D layers. The CF group contributes to hydrophobic interactions, stabilizing the lattice .
Q. How can researchers address contradictions in synthetic yields or biological data reported in literature?
- Strategies :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
